Product packaging for 1-Benzyl-5-thiomorpholinosulfonyl Isatin(Cat. No.:CAS No. 1144853-50-8)

1-Benzyl-5-thiomorpholinosulfonyl Isatin

Cat. No.: B587867
CAS No.: 1144853-50-8
M. Wt: 402.483
InChI Key: VIDUBXGYLLMUAS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isatin (B1672199) Derivatives in Medicinal Chemistry Research

Isatin (1H-indole-2,3-dione) is an endogenous compound first identified in the 1840s as a product of indigo (B80030) oxidation. researchgate.net Its initial discovery sparked interest that has grown exponentially over the decades, transitioning from a simple chemical curiosity to a "privileged scaffold" in medicinal chemistry. This term is reserved for molecular structures that are capable of binding to multiple biological targets, thus offering a versatile starting point for drug discovery. The significance of isatin derivatives is underscored by their presence in a wide array of pharmacologically active compounds, with research demonstrating their potential in treating a multitude of diseases. researchgate.netnih.gov

Structural Features of the Isatin Core and its Derivatives in Drug Discovery

The isatin core is characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a five-membered pyrrolidone ring containing a vicinal diketone at positions 2 and 3. semanticscholar.org This arrangement provides a unique combination of a planar aromatic surface, hydrogen bond donors and acceptors, and electrophilic carbonyl carbons. These features allow for a multitude of chemical modifications at various positions, primarily at the N-1, C-5, and C-3 positions, enabling the synthesis of a vast library of derivatives with diverse three-dimensional shapes and electronic properties. semanticscholar.org The reactivity of the C-3 carbonyl group, in particular, allows for the facile creation of Schiff bases, hydrazones, and spirocyclic compounds, further expanding the chemical space of isatin-based molecules. sysrevpharm.org

Overview of the Biological Activities of Isatin-Containing Compounds in Preclinical Studies

The isatin scaffold is a veritable treasure trove of biological activities. Preclinical studies have revealed that isatin derivatives possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities. researchgate.netsysrevpharm.orgmdpi.com For instance, certain isatin derivatives have shown potent activity against various cancer cell lines, while others have demonstrated significant efficacy against microbial pathogens. mdpi.comnih.gov The ability of isatin derivatives to inhibit key enzymes such as caspases and kinases has also been a major focus of research. nih.govnih.gov

Role of Sulfonyl and Benzyl (B1604629) Substituents in Modulating Isatin-Based Bioactivity

The introduction of sulfonyl and benzyl groups onto the isatin scaffold has been shown to be a powerful strategy for modulating its biological activity.

The sulfonyl group , particularly as a sulfonamide at the C-5 position, has been extensively explored. Isatin-5-sulfonamides have emerged as potent inhibitors of several important enzymes. For example, they have been identified as effective inhibitors of caspases-3 and -7, which are key executioner enzymes in apoptosis (programmed cell death). nih.gov This has significant implications for the development of therapeutics for diseases characterized by aberrant apoptosis. Furthermore, isatin-5-sulfonamides have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. researchgate.netnih.govnih.gov The nature of the amine in the sulfonamide moiety (e.g., morpholine (B109124), thiomorpholine (B91149), piperidine) can significantly influence the potency and selectivity of these inhibitors. nih.govresearchgate.net

The N-benzyl group at the N-1 position of the isatin core also plays a critical role in determining the biological profile of the molecule. The introduction of a benzyl group can enhance the lipophilicity of the compound, which may improve its cell permeability and bioavailability. nih.gov Studies on N-benzyl isatin derivatives have shown that this substituent can contribute to enhanced antimicrobial and antiproliferative activities. nih.govsysrevpharm.org The substitution pattern on the benzyl ring itself can further fine-tune the biological activity. researchgate.net

Research Focus on 1-Benzyl-5-thiomorpholinosulfonyl Isatin within the Broader Chemical Landscape

The compound This compound is an intriguing molecule that combines the key structural features of a C-5 sulfonamide and an N-1 benzyl group. While this specific compound is primarily recognized as a synthetic intermediate in the preparation of more complex isatin sulfonamide analogs, its structural motifs suggest a high potential for biological activity. rsc.org The thiomorpholine moiety, a sulfur-containing analog of morpholine, can offer different hydrogen bonding capabilities and lipophilicity compared to its oxygen-containing counterpart, potentially influencing its interaction with biological targets.

Although detailed biological studies on this compound itself are not extensively published, research on closely related analogs provides valuable insights into its potential pharmacological profile. The following sections will delve into the known research findings for analogous compounds, providing a scientifically grounded perspective on the prospects of this particular chemical entity.

Detailed Research Findings on Analogs of this compound

While specific data for this compound is limited, the biological activities of closely related N-benzyl isatins and 5-(morpholinosulfonyl)isatin derivatives have been reported. These findings offer a predictive framework for the potential applications of the title compound.

Anticancer Activity of Related Isatin Sulfonamides

A significant area of investigation for isatin sulfonamides is their potential as anticancer agents. Research has shown that derivatives with a sulfonamide group at the C-5 position can exhibit potent antiproliferative activity against various cancer cell lines. The substitution at the N-1 position and the nature of the sulfonamide group are critical for this activity.

Table 1: Antiproliferative Activity of 5-(morpholinosulfonyl)isatin Derivatives against Human Cancer Cell Lines

CompoundR (Substitution at N-1)Cancer Cell LineIC50 (µM)Reference
1aHHepG2 (Liver)>100 nih.gov
1bCH2CH2OHHepG2 (Liver)5.8 nih.gov
1cCH2PhHepG2 (Liver)7.2 nih.gov
1dHMCF-7 (Breast)>100 nih.gov
1eCH2CH2OHMCF-7 (Breast)11.2 nih.gov
1fCH2PhMCF-7 (Breast)9.8 nih.gov

As shown in Table 1, the introduction of an N-substituent significantly enhances the anticancer activity of 5-(morpholinosulfonyl)isatin. Notably, the N-benzyl derivative (a close analog to the title compound) shows potent activity against both liver and breast cancer cell lines. nih.gov

Antimicrobial Activity of Related Isatin Derivatives

The antimicrobial potential of isatin derivatives is another well-documented area of research. Both N-alkylation and the presence of a sulfonamide moiety have been shown to influence the antibacterial and antifungal properties of these compounds.

Table 2: Antibacterial Activity of N-Benzyl Isatin Schiff Bases

CompoundStructureBacterial StrainInhibition Zone (mm) at 5 mg/mLReference
2aN-benzylisatin-3-(4-methylphenyl)sulfonamideStaphylococcus aureus15 sysrevpharm.org
2bN-benzyl-5-fluoroisatin-3-(4-methylphenyl)sulfonamideStaphylococcus aureus18 sysrevpharm.org
2cN-benzylisatin-3-(4-methylphenyl)sulfonamideEscherichia coli14 sysrevpharm.org
2dN-benzyl-5-fluoroisatin-3-(4-methylphenyl)sulfonamideEscherichia coli16 sysrevpharm.org

The data in Table 2 illustrates that N-benzyl isatin derivatives exhibit moderate antibacterial activity. sysrevpharm.org It is plausible that the incorporation of a thiomorpholinosulfonyl group at the C-5 position could further modulate this activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O4S2 B587867 1-Benzyl-5-thiomorpholinosulfonyl Isatin CAS No. 1144853-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c22-18-16-12-15(27(24,25)20-8-10-26-11-9-20)6-7-17(16)21(19(18)23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDUBXGYLLMUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655218
Record name 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144853-50-8
Record name 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 5 Thiomorpholinosulfonyl Isatin

Retrosynthetic Analysis of 1-Benzyl-5-thiomorpholinosulfonyl Isatin (B1672199)

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The synthesis of 1-Benzyl-5-thiomorpholinosulfonyl Isatin can be strategically planned by identifying key bonds for disconnection.

The primary disconnections are:

C-N Bond (N-Benzylation): The bond between the isatin nitrogen (N-1) and the benzyl (B1604629) group is a logical point for disconnection. This retrosynthetic step suggests an N-alkylation reaction, leading to 1H-indole-2,3-dione (isatin) and a suitable benzylating agent, such as benzyl bromide or benzyl chloride.

S-N Bond (Sulfonamide Formation): The sulfonamide bond between the sulfonyl group and the thiomorpholine (B91149) nitrogen can be disconnected. This points to a standard sulfonamide synthesis, involving the reaction of a secondary amine (thiomorpholine) with a sulfonyl chloride derivative of isatin.

C-S Bond (Sulfonation): The bond between the isatin C-5 position and the sulfur atom of the sulfonyl group is the final key disconnection. This suggests an electrophilic aromatic substitution reaction, specifically the sulfonation of the isatin ring, to introduce the sulfonyl moiety.

This analysis leads back to three primary precursors: isatin, a benzyl halide, and thiomorpholine, along with the necessary reagents for sulfonation and coupling.

Synthesis of the Isatin Scaffold and its N-Benzylation

The foundation of the target molecule is the isatin (1H-indole-2,3-dione) ring system, which is subsequently N-benzylated to introduce one of the key structural motifs.

Isatin Core Synthesis Precursors and Reaction Pathways

The Sandmeyer synthesis is a widely recognized and effective method for preparing the isatin core from simple aromatic amines. biomedres.usorgsyn.org This two-step process begins with the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of strong acid.

The key steps and precursors for the Sandmeyer synthesis are:

Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine in an aqueous solution. orgsyn.org The reaction proceeds through the formation of an intermediate imine, which is then condensed with hydroxylamine to yield the isonitrosoacetanilide.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is treated with concentrated sulfuric acid. The strong acid catalyzes an intramolecular electrophilic substitution, leading to the cyclization and formation of the isatin ring. orgsyn.orgnih.gov

Alternative methods for isatin synthesis include the Stolle and Gassman syntheses, which offer different routes from various precursors. biomedres.us

Table 1: Precursors for Isatin Synthesis via Sandmeyer Method

Precursor Role
Aniline Starting aromatic amine
Chloral Hydrate Provides the two-carbon unit for the five-membered ring
Hydroxylamine Reacts to form the oxime intermediate
Concentrated Sulfuric Acid Catalyst for the final cyclization step
Sodium Sulfate Often used to help precipitate the isonitroso intermediate

This table summarizes the primary reagents involved in the classical Sandmeyer synthesis of the isatin scaffold.

N-Benzylation Strategies for Isatin Derivatives

The introduction of the benzyl group at the N-1 position of the isatin ring is typically achieved through a nucleophilic substitution reaction. mdpi.com The nitrogen atom of the isatin lactam is sufficiently acidic to be deprotonated by a suitable base, forming an anion that acts as a nucleophile.

A common and effective procedure involves reacting isatin with a benzyl halide in the presence of a weak base and a polar aprotic solvent. scispace.comresearchgate.net

Table 2: Typical Conditions for N-Benzylation of Isatin

Component Example Role
Isatin Substrate Isatin The nucleophilic precursor after deprotonation
Benzylating Agent Benzyl bromide, Benzyl chloride nih.gov Electrophile providing the benzyl group
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) nih.gov Deprotonates the isatin nitrogen
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF) scispace.comresearchgate.net Polar aprotic solvent to facilitate the Sₙ2 reaction
Catalyst (Optional) Potassium iodide (KI) nih.gov Can increase the rate of reaction with benzyl chloride

This table outlines the typical reagents and conditions used for the N-benzylation of the isatin core.

The reaction proceeds by the base abstracting the proton from the N-1 position of isatin, creating an isatinate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-C bond to yield 1-benzylisatin. nih.gov

Introduction of the Thiomorpholinosulfonyl Moiety at the C-5 Position

The final stage of the synthesis involves the functionalization of the C-5 position of the N-benzylated isatin scaffold to install the thiomorpholinosulfonyl group. This is accomplished in two main steps: sulfonation of the aromatic ring and subsequent coupling with thiomorpholine.

Sulfonation Methods for Substituted Isatins

The introduction of a sulfonyl group at the C-5 position of the isatin ring is an electrophilic aromatic substitution. The electron-withdrawing nature of the dicarbonyl system in isatin directs incoming electrophiles primarily to the C-5 and C-7 positions of the benzene (B151609) ring.

A direct method for this transformation is the use of chlorosulfonic acid (ClSO₃H). nih.gov The N-benzylated isatin is treated with chlorosulfonic acid, which acts as both the sulfonating agent and the solvent. The reaction mixture is typically heated to facilitate the substitution. After the reaction, careful quenching on ice yields the isatin-5-sulfonic acid or its corresponding sulfonyl chloride, though product mixtures can occur. nih.gov

An alternative, two-step approach involves:

Sulfonation: Reacting the isatin derivative with a sulfonating agent to produce isatin-5-sulfonic acid.

Chlorination: Converting the sulfonic acid to the more reactive isatin-5-sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This intermediate is often preferred for the subsequent coupling reaction due to its higher reactivity.

Coupling Reactions for Thiomorpholine Attachment to the Sulfonyl Group

The final step in the synthesis is the formation of the sulfonamide bond. This is achieved by reacting the isatin-5-sulfonyl chloride intermediate with thiomorpholine. Thiomorpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

This reaction is a standard method for sulfonamide synthesis. researchgate.net The nucleophilic nitrogen of thiomorpholine displaces the chloride ion from the sulfonyl chloride, forming the stable S-N bond of the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated. In some cases, the 5-sulfonated isatin can react directly with secondary amines to produce the desired sulfonamide in high yield. nih.gov

This sequence of reactions—sulfonation followed by nucleophilic substitution with an amine—provides an efficient route to C-5 substituted isatin sulfonamides, completing the synthesis of this compound. scbt.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isatin (1H-indole-2,3-dione)
Benzyl bromide
Benzyl chloride
Thiomorpholine
Aniline
Chloral Hydrate
Hydroxylamine
Isonitrosoacetanilide
1-Benzylisatin
Isatin-5-sulfonic acid
Isatin-5-sulfonyl chloride
Chlorosulfonic acid
Thionyl chloride
Phosphorus oxychloride
Potassium carbonate
Cesium carbonate
Potassium iodide
Acetonitrile
Dimethylformamide

Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compound

The isolation and structural confirmation of this compound and its precursors rely on a combination of modern chromatographic and spectroscopic methods. These techniques are essential for ensuring the purity of the intermediates and verifying the structural integrity of the final product.

Chromatographic Separation Methodologies

Purification of this compound and related synthetic intermediates is primarily achieved through chromatographic techniques. The choice of method depends on the scale of the synthesis and the polarity of the compounds involved.

Thin-Layer Chromatography (TLC): TLC is extensively used for monitoring the progress of reactions, such as the N-benzylation of the isatin core and the subsequent sulfonylation. It allows for rapid qualitative analysis and helps in determining the optimal solvent system for larger-scale column chromatography. Silica gel 60 F₂₅₄ plates are commonly used, with visualization achieved under UV light at 254 nm. nih.gov

Column Chromatography: For preparative scale purification, column chromatography using silica gel is the standard method. dergipark.org.tr The crude product is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. The selection of the eluent system is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is employed for analytical purposes to determine the purity of the final compound with high precision. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, sometimes with a small percentage of a modifier like trifluoroacetic acid to improve peak shape.

Below is an interactive table summarizing typical chromatographic conditions for the purification of isatin derivatives.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Application
Thin-Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Chloroform/Methanol (9:1)Reaction Monitoring
Column ChromatographySilica Gel (60-120 mesh)Dichloromethane or Ethyl Acetate/Hexane GradientPreparative Purification
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Acetonitrile/Water GradientPurity Analysis

Advanced Spectroscopic Characterization (excluding basic compound identification data)

Beyond routine ¹H and ¹³C NMR for basic identification, advanced spectroscopic methods are crucial for the unambiguous structural elucidation of this compound, confirming connectivity and stereochemistry where applicable.

2D NMR Spectroscopy: Two-dimensional NMR techniques are vital for confirming the precise molecular structure.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations within the benzyl, thiomorpholine, and isatin aromatic rings, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is particularly important for confirming the connectivity between the key fragments of the molecule, such as the bond between the benzylic CH₂ group and the isatin nitrogen (N1), and the link between the sulfonyl group and the C5 position of the isatin ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecular ion, which is used to determine the elemental formula of the compound (C₁₉H₁₈N₂O₄S₂). scbt.com This technique is invaluable for confirming that the desired product has been formed. Fragmentation studies in MS/MS can also provide structural information; N-benzyl substituted isatins, for instance, often show characteristic fragmentation patterns involving the N-C bond of the benzyl group. researchgate.net

X-ray Crystallography: For related isatin derivatives, single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure, including bond lengths, bond angles, and conformational details in the solid state. auremn.org This technique provides the most definitive structural proof if a suitable crystal of this compound can be obtained.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the 5-sulfonyl isatin core followed by N-benzylation, or vice-versa. Optimizing the conditions for each step is critical for maximizing yield, purity, and scalability.

The key transformations are the introduction of the thiomorpholinosulfonyl group at the C5 position and the benzylation at the N1 position.

Sulfonylation: The sulfonylation of the isatin ring at the C5 position is generally achieved using chlorosulfonic acid, followed by reaction with thiomorpholine. nih.gov Optimization involves controlling the reaction temperature to prevent side reactions and using precise stoichiometry to ensure regioselective substitution at the desired C5 position.

N-Benzylation: The N-alkylation of the isatin nitrogen is a common transformation. nih.gov The reaction conditions can be fine-tuned to improve efficiency and yield. Key parameters include the choice of base, solvent, and temperature. Using a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) can influence the reaction rate and outcome. researchgate.net Polar aprotic solvents such as DMF or acetonitrile are typically preferred. nih.gov

The following tables outline parameters often optimized for these key synthetic steps.

Table 2.5.1: Optimization of N-Benzylation of the Isatin Core

Parameter Conditions Explored Rationale
Base K₂CO₃, NaH, DBU Varies in strength and solubility, affecting deprotonation efficiency.
Solvent Acetonitrile, DMF, THF Affects solubility of reagents and reaction rate.
Temperature Room Temperature to Reflux Balances reaction rate against potential side reactions.

| Benzylating Agent | Benzyl chloride, Benzyl bromide | Bromide is a better leaving group but may be more expensive. |

Table 2.5.2: Optimization of C5-Sulfonylation

Parameter Conditions Explored Rationale
Sulfonylating Agent Chlorosulfonic acid Stoichiometry must be controlled to avoid multiple substitutions.
Temperature 0 °C to Room Temperature Low temperatures are often required to control the reactivity of chlorosulfonic acid.
Quenching Method Pouring onto ice Controls the exothermic hydrolysis of excess reagent.

| Amine Addition | Temperature, Rate of addition | Controls the reaction between the sulfonyl chloride intermediate and thiomorpholine. |

Applications of this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate used in the preparation of more complex isatin sulfonamide analogs. scbt.com The reactivity of the isatin core, particularly the C3-keto group, allows for a variety of chemical transformations.

Knoevenagel Condensation: The C3-carbonyl group is electrophilic and readily undergoes condensation reactions with active methylene compounds. For example, reaction with malononitrile in the presence of a base catalyst leads to the formation of 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile. dergipark.org.tr This reaction extends the conjugation of the system and introduces new functional groups.

Schiff Base Formation: The C3-keto group can also condense with primary amines, hydrazines, or hydrazides to form the corresponding Schiff bases (imines) or hydrazones. nih.gov These reactions are often catalyzed by a few drops of acid, such as glacial acetic acid, in a solvent like ethanol. biomedres.us This transformation is a common strategy for building molecular diversity from the isatin scaffold.

The table below illustrates the utility of this compound in synthesizing new derivatives.

Reaction TypeReagent(s)Functional Group TransformedProduct Class
Knoevenagel CondensationMalononitrile, Piperidine (catalyst)C3-Ketone3-Ylideneindolin-2-one
Schiff Base FormationSubstituted Anilines, Acetic AcidC3-Ketone3-Iminoindolin-2-one
Hydrazone FormationHydrazine Hydrate or Substituted HydrazinesC3-Ketone3-Hydrazonoindolin-2-one

Molecular and Electronic Structure Investigations of 1 Benzyl 5 Thiomorpholinosulfonyl Isatin

Conformational Analysis of the 1-Benzyl-5-thiomorpholinosulfonyl Isatin (B1672199) System

The conformational flexibility of 1-Benzyl-5-thiomorpholinosulfonyl isatin is primarily dictated by the rotational freedom around the single bonds connecting the N1-benzyl group, the C5-sulfonyl group, and the sulfonyl-thiomorpholine moiety.

The N-benzyl group introduces significant conformational possibilities. Studies on N-substituted isatins have shown that the benzyl (B1604629) group is not coplanar with the isatin ring. For instance, X-ray crystallography of 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione and 1-benzyl-5-fluoroindoline-2,3-dione (B8431892) revealed dihedral angles of 73.04° and 76.82°, respectively, between the isatin ring and the benzyl group. rsc.org This perpendicular orientation is a common feature, minimizing steric hindrance between the ortho protons of the benzyl group and the isatin core. The rotation around the N-CH₂ bond would likely have a relatively low energy barrier, allowing for multiple accessible conformations in solution.

The thiomorpholine (B91149) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. This conformation minimizes torsional and angle strain. The attachment to the sulfonyl group can be either axial or equatorial. Generally, an equatorial substitution is sterically favored.

The orientation of the sulfonyl group relative to the isatin ring is also a key conformational parameter. Research on aryl sulfonamides has shown that the rotational barrier around the aryl-S bond can be influenced by the electronic and steric nature of the substituents. researchgate.net The interaction between the sulfonyl oxygens and the adjacent C-H bonds of the isatin ring can lead to specific preferred orientations.

A comprehensive conformational analysis would require computational modeling, such as dihedral driver calculations, to map the potential energy surface and identify the global and local energy minima corresponding to the most stable conformers.

Quantum Chemical Calculations on Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules. While specific DFT data for this compound is not available in the published literature, we can infer its electronic properties based on studies of similar isatin sulfonamides and related compounds. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For isatin derivatives, the most negative potential (red/yellow regions) is typically located around the carbonyl oxygen atoms (C2=O and C3=O), indicating their susceptibility to electrophilic attack. The region around the N-H proton (in unsubstituted isatins) is typically positive (blue region). In this compound, the sulfonyl oxygen atoms would also exhibit a high negative potential. These electronegative regions are potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Mulliken Charge Analysis: This analysis would provide the partial charges on each atom. The carbonyl carbons (C2 and C3) of the isatin core are expected to carry a significant positive charge, making them electrophilic centers. The nitrogen of the isatin ring and the oxygen and nitrogen atoms of the thiomorpholinosulfonyl moiety would possess negative charges. This charge distribution is fundamental to understanding the molecule's reactivity and interaction with biological targets.

A hypothetical table of calculated electronic properties based on analogous systems is presented below:

ParameterPredicted Value RangeSignificance
EHOMO-6.5 to -7.5 eVIndicates electron-donating ability
ELUMO-2.0 to -3.0 eVIndicates electron-accepting ability
Egap (LUMO-HOMO)3.5 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment4.0 to 6.0 DebyeIndicates overall polarity of the molecule

Intramolecular Interactions and Stereochemical Considerations

The structure of this compound allows for potential intramolecular interactions that can influence its conformation and properties. Weak intramolecular hydrogen bonds of the C-H···O type may exist between the benzylic protons and the C2-carbonyl oxygen, or between the protons of the thiomorpholine ring and the sulfonyl oxygens. These interactions, while weak, can contribute to the stabilization of specific conformers. rsc.org

From a stereochemical perspective, the molecule does not possess any chiral centers, and therefore, it is achiral. However, the existence of different stable conformers (rotamers) can be considered a form of conformational isomerism. The interconversion between these conformers at room temperature is expected to be rapid.

Structural Determinants Influencing Reactivity and Biological Recognition

The reactivity and potential for biological recognition of this compound are governed by the distinct contributions of its three main structural components: the isatin core, the N1-benzyl group, and the C5-thiomorpholinosulfonyl substituent.

The isatin core is a well-known pharmacophore. nih.gov The C3-carbonyl group is particularly reactive and susceptible to nucleophilic attack, serving as a key site for chemical modifications. researchgate.net The lactam (amide) bond within the pyrrole (B145914) ring can undergo hydrolysis under certain conditions. The aromatic ring of the isatin moiety can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating sulfonyl group would make these reactions less favorable. masterorganicchemistry.com

The N1-benzyl group serves multiple purposes. It increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes. The bulky nature of the benzyl group can also provide steric hindrance, potentially modulating the accessibility of the isatin core to interacting molecules. Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic residues in biological targets. acs.org

The 5-thiomorpholinosulfonyl substituent significantly influences the electronic properties and potential interactions of the molecule. The sulfonyl group is strongly electron-withdrawing, which deactivates the isatin aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. researchgate.netacs.org The sulfonamide linkage is a common feature in many biologically active compounds and can act as a hydrogen bond donor and acceptor. vu.nl The thiomorpholine ring adds bulk and can participate in hydrophobic interactions. The presence of the sulfur and oxygen atoms provides additional sites for coordination or hydrogen bonding. Studies on isatin sulfonamides have indicated their potential as inhibitors of various enzymes, where the sulfonamide moiety often plays a crucial role in binding to the active site. nih.govnih.gov

The combination of a reactive electrophilic center (C3-carbonyl), a lipophilic and sterically influential group (N-benzyl), and a polar, hydrogen-bonding capable substituent (thiomorpholinosulfonyl) creates a molecule with a complex and tunable profile for potential biological recognition.

Preclinical in Vitro and Ex Vivo Biological Evaluation of 1 Benzyl 5 Thiomorpholinosulfonyl Isatin

Evaluation of Antiproliferative and Antitumour Activity in Cell Lines

Mechanistic Studies on Cell Cycle Progression Modulation

Without specific research data on "1-Benzyl-5-thiomorpholinosulfonyl Isatin (B1672199)," any attempt to populate these sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research would be required to be published on this specific compound to enable a detailed report as outlined.

Induction of Apoptosis via Caspase Cascade Activation in Cell Models

The isatin core, particularly when formulated as a sulfonamide derivative, is strongly associated with the induction of apoptosis through the activation of effector caspases. Caspases are a family of cysteine proteases that play an essential role in programmed cell death. nih.govsemanticscholar.org

Several N-benzyl-isatin sulfonamide analogues have been investigated as potent inhibitors of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic cascade. nih.gov Their ability to bind to and inhibit these caspases has led to their development as potential PET imaging agents for the noninvasive detection of apoptosis in vivo. nih.govrsc.org The stability of the N-benzyl group under physiological conditions is crucial for this application. nih.gov

Research on isatin-sulphonamide derivatives demonstrates that substitutions at the C5 position of the isatin core are critical for activity. Compounds with a 1-(pyrrolidinyl)sulfonyl or 2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl group at C5 show significant inhibitory activity against caspase-3 and caspase-7. nih.gov One such derivative, a 4-chloro phenylacetamide compound (20d), exhibited a notable IC₅₀ value of 2.33 μM against caspase-3. semanticscholar.org Furthermore, a structurally related compound, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d), was shown to induce apoptosis in MCF-7 breast cancer cells by significantly increasing the levels of activated caspase-3 and the initiator caspase-9. mdpi.com

These findings suggest that the 1-Benzyl-5-thiomorpholinosulfonyl Isatin scaffold is well-suited for interacting with the caspase family of proteases, potentially acting as an inducer of apoptosis.

Table 1: Caspase-3 Inhibitory Activity of Isatin-Sulphonamide Derivatives This table illustrates the inhibitory potential of compounds structurally related to this compound.

Source: nih.gov

Compound IDStructureIC₅₀ (µM) for Caspase-3
20a N-(2-chlorophenyl)acetamide substitution4.88 ± 0.09
20b N-(3-chlorophenyl)acetamide substitution3.65 ± 0.05
20c N-(2,4-dichlorophenyl)acetamide substitution3.79 ± 0.06
20d N-(4-chlorophenyl)acetamide substitution2.33 ± 0.04

Inhibition of Angiogenesis Pathways in Cell-Based Assays (e.g., VEGFR-2 inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this pathway. nih.govnih.gov The isatin scaffold is a well-established pharmacophore for the development of potent VEGFR-2 inhibitors. mdpi.com

Studies on 1-benzyl-5-bromoindolin-2-one derivatives, which share the N-benzyl feature with the title compound, have demonstrated significant VEGFR-2 inhibitory activity. mdpi.com Specifically, compounds 7c and 7d from this series showed moderate to good inhibition of the VEGFR-2 kinase. mdpi.com Their activity highlights the potential of the N-benzyl isatin framework to target this crucial angiogenesis pathway. Another study on isatin-deazapurine hybrids identified a compound (5) with potent HER2 and VEGFR2 inhibitory activity, further underscoring the kinase-inhibiting potential of isatin-based molecules. nih.gov

The collective evidence indicates that isatin derivatives, particularly those with substitutions at the N-1 and C-5 positions, can effectively inhibit VEGFR-2. This suggests a high probability that this compound could also function as an inhibitor of angiogenesis by targeting the VEGFR-2 signaling pathway.

Table 2: VEGFR-2 Inhibitory Activity of N-Benzyl Isatin Analogs This table shows the VEGFR-2 inhibition by compounds sharing the N-benzyl isatin core.

Source: mdpi.com

Compound IDStructureIC₅₀ (µM) for VEGFR-2
7c 1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one0.728
7d 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one0.503
Sorafenib Reference Drug0.091

Investigation of Antiviral Activity in Cell Culture Models (e.g., SARS-CoV 3CLpro inhibition)

The 3C-like protease (3CLpro or Main Protease, Mpro) is an enzyme essential for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov The isatin scaffold has been extensively explored for the development of potent 3CLpro inhibitors. nih.govresearchgate.netnih.gov

Research has shown that N-substituted isatin derivatives can inhibit SARS-CoV 3CLpro with IC₅₀ values in the low micromolar range. nih.gov More recent studies focusing on SARS-CoV-2 have identified N-substituted 5-carboxamide-isatin compounds as particularly potent inhibitors. nih.gov In one study, the most potent compound demonstrated an IC₅₀ of just 45 nM against the SARS-CoV-2 main protease. nih.gov The structure-activity relationship from this research highlighted that a hydrophobic aromatic substituent at the N-1 position (such as a benzyl (B1604629) group) and a carboxamide group at the C-5 position are critical for high inhibitory activity. nih.gov

Furthermore, sulphonamide-tethered isatin derivatives have also shown promising inhibitory activity, with one compound (6b) exhibiting an IC₅₀ of 0.249 µM against the SARS-CoV-2 main protease. nih.govscienceopen.com Given that this compound contains both the N-benzyl group and a sulfonamide-related moiety at C-5, it is a strong candidate for possessing inhibitory activity against the 3CL protease of SARS-CoV-2 and other coronaviruses.

Assessment of Enzyme Inhibitory Potential

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. Isatin itself is recognized as an endogenous MAO inhibitor. nih.gov

Studies on a series of isatin-based benzyloxybenzene derivatives revealed potent and selective inhibitory activity against MAO-B. nih.gov One of the most potent compounds in this series, ISB1, inhibited MAO-B with an IC₅₀ value of 0.124 µM and was identified as a competitive and reversible inhibitor. nih.gov Interestingly, this research noted that substitutions at the 5-H position of the isatin A-ring generally led to a decrease in both MAO-A and MAO-B inhibition. nih.govresearchgate.net This suggests that while the core isatin structure has MAO inhibitory properties, the specific 5-thiomorpholinosulfonyl substitution on the title compound might modulate this activity, warranting direct experimental evaluation.

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Isatin Derivatives This table presents data for isatin-based compounds, showing the scaffold's potential for MAO inhibition.

Source: nih.gov

Compound IDStructureMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
ISB1 5-H, para-benzyloxy6.824 ± 0.0540.124 ± 0.00755.03
ISFB1 5-H, para-fluorobenzyloxy0.678 ± 0.0060.135 ± 0.0025.02
ISBB1 5-H, meta-benzyloxy1.570 ± 0.0380.354 ± 0.0114.43
ISBB3 5-F, meta-benzyloxy0.731 ± 0.0280.224 ± 0.0103.26

Kinase Inhibition Profiles

Beyond VEGFR-2, the isatin scaffold has been identified as a versatile platform for developing inhibitors against a wide range of protein kinases, often exhibiting a polypharmacology profile. nih.govnih.gov

A novel isatin–deazapurine hybrid compound (compound 5) was evaluated against a panel of four different kinases and showed promising inhibitory activity, particularly against HER2, with an IC₅₀ value of 0.081 µM. nih.gov This activity was comparable to the reference drug Lapatinib. This demonstrates that isatin derivatives can be designed to target various members of the kinome. While specific screening data for this compound is not available, the established kinase-inhibiting potential of the isatin scaffold suggests it may have activity against multiple kinases, a profile that could be beneficial in complex diseases like cancer.

Table 4: Kinase Inhibitory Profile of Isatin-Deazapurine Hybrid Compound 5 This table illustrates the multi-kinase inhibitory potential of the isatin scaffold.

Source: nih.gov

Kinase TargetCompound 5 IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
CDK2 0.24 ± 0.01Ribociclib0.011 ± 0.001
EGFR 0.29 ± 0.01Erlotinib0.001 ± 0.000
HER2 0.081 ± 0.002Lapatinib0.007 ± 0.001
VEGFR2 0.14 ± 0.01Sorafenib0.091 ± 0.002

Protease Inhibition Assays

The inhibitory potential of isatin derivatives extends to various classes of proteases. As detailed in section 4.3, isatin-based compounds are potent inhibitors of the SARS-CoV-2 3CL cysteine protease. nih.govscienceopen.com The mechanism often involves the electrophilic C3-carbonyl of the isatin ring, which can interact with the catalytic cysteine residue in the active site of the protease.

In addition to viral proteases, isatin sulfonamides are well-documented inhibitors of the caspase family of cysteine proteases, as discussed in section 4.2.3. nih.gov For example, N-benzyl-isatin sulfonamides are effective inhibitors of caspase-3 and -7. nih.gov The broad inhibitory action against critical viral and human proteases highlights the therapeutic potential of the isatin scaffold. The specific structure of this compound, combining the N-benzyl group and the 5-sulfonyl moiety, positions it as a promising candidate for further investigation in protease inhibition assays.

Studies on Other Biological Targets and Pathways (e.g., Cannabinoid Receptor 2 Agonism, Aggrecanase-2 Inhibition)

The exploration of this compound's engagement with a wider range of biological targets has revealed potential, though currently limited, avenues of investigation.

Cannabinoid Receptor 2 (CB2) Agonism:

While direct studies on this compound as a Cannabinoid Receptor 2 (CB2) agonist are not extensively documented in publicly available research, its role as an intermediate in the synthesis of cannabinoid receptor ligands has been noted. nih.gov This suggests that the structural scaffold of this compound is amenable to the development of molecules with affinity for cannabinoid receptors. The CB2 receptor, primarily expressed in immune cells, is a G protein-coupled receptor that plays a role in modulating immune responses and inflammation. nih.gov Agonism at the CB2 receptor is a therapeutic strategy being investigated for various conditions, including inflammatory and neuropathic pain. nih.gov

A study focused on the design and synthesis of new cannabinoid receptor ligands aimed to create compounds with a rigid structure, similar to plant-derived cannabinoids, combined with a flexible portion akin to the endogenous cannabinoid anandamide. nih.gov This research led to the identification of potent CB1 and CB2 ligands, with some compounds exhibiting significant selectivity for the CB2 receptor. nih.gov Although the direct precursor role of this compound in these specific synthesized ligands is not explicitly detailed, its classification as an intermediate highlights its potential as a building block for novel CB2-targeting agents.

Aggrecanase-2 (ADAMTS-5) Inhibition:

There is currently no direct scientific literature available that specifically evaluates the inhibitory activity of this compound against Aggrecanase-2 (ADAMTS-5). Aggrecanases, particularly ADAMTS-5, are key enzymes involved in the degradation of aggrecan, a major component of cartilage. sigmaaldrich.com Their inhibition is a primary target for the development of disease-modifying drugs for osteoarthritis. nih.govresearchgate.net

Research into the inhibition of aggrecanases has explored various chemical scaffolds. While isatin-based compounds have been investigated for a wide range of biological activities, specific data on 5-thiomorpholinosulfonyl isatin derivatives as aggrecanase inhibitors is lacking. Studies on other types of inhibitors, such as those based on 5-benzylidene-2-thioxo-thiazolidin-4-one, have shown micromolar potency against ADAMTS-5, demonstrating that small molecules can effectively target this enzyme. nih.gov The investigation of isatin sulfonamides as inhibitors of other metalloproteinases could provide a basis for future studies into their potential effects on aggrecanases.

Comparative Analysis of Biological Potency with Related Isatin Derivatives in Preclinical Settings

The isatin scaffold is a versatile platform in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. mdpi.com A comparative analysis of this compound with its structural relatives provides context for its potential therapeutic applications.

Antimicrobial Activity:

A study on the synthesis and antimicrobial activity of 5-(morpholinosulfonyl)isatin derivatives, which are structurally very similar to the thiomorpholino analogue, revealed significant biological activity. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Notably, several of the synthesized thiazole (B1198619) derivatives of 5-(morpholinosulfonyl)isatin displayed potent antibacterial and antifungal properties. nih.gov For instance, certain derivatives exhibited strong activity against Gram-positive bacteria, while others were more effective against Gram-negative strains and fungi. nih.gov This suggests that the 5-sulfamoyl isatin core is a promising pharmacophore for the development of novel antimicrobial agents.

Anticancer and Enzyme Inhibitory Activity:

The isatin nucleus is a well-established scaffold for the development of anticancer agents. nih.gov For example, a series of N-benzylisatin-aryl-hydrazones were synthesized and evaluated for their antiproliferative activities, with some compounds showing significantly greater potency than the established lung cancer drug Gefitinib against A549 and HeLa cell lines.

Furthermore, isatin-5-sulfonamide derivatives have been investigated as inhibitors of various enzymes. A study on 5-sulfonyl isatin derivatives as SARS-CoV 3C-like protease inhibitors identified compounds with potent inhibitory activity in the low micromolar range. Another investigation into isatin-5-sulfonamides as potential activators of apoptosis and carbonic anhydrase inhibitors revealed that some derivatives could inhibit carbonic anhydrase isoforms at nano- and micromolar concentrations and suppress the growth of tumor cells.

The addition of a benzyl group at the N-1 position of the isatin ring is a common strategy to enhance biological activity. Studies on N-benzyl isatin derivatives have reported a range of pharmacological effects, including antimicrobial and anticancer activities.

The table below provides a summary of some relevant isatin derivatives and their reported biological activities, offering a comparative perspective for this compound.

Compound NameBiological Activity
5-(Morpholinosulfonyl)isatin derivativesAntimicrobial (antibacterial and antifungal)
N-Benzylisatin-aryl-hydrazonesAnticancer (antiproliferative)
5-Sulfonyl isatin derivativesAntiviral (SARS-CoV 3CLpro inhibition)
Isatin-5-sulfonamide derivativesAnticancer (apoptosis induction), Carbonic Anhydrase Inhibition
5-Benzylidene-2-thioxo-thiazolidin-4-one derivativesAggrecanase-5 (ADAMTS-5) Inhibition

This comparative analysis underscores the broad therapeutic potential of the isatin scaffold. While direct data on this compound remains limited, the activities of its close structural analogues suggest that it warrants further investigation across a range of biological targets.

Structure Activity Relationship Sar Studies of 1 Benzyl 5 Thiomorpholinosulfonyl Isatin and Analogs

Impact of N1-Benzyl Substitution on Biological Activity

The substitution at the N1 position of the isatin (B1672199) core is a widely employed strategy to modulate the biological activity of the resulting compounds. The introduction of a benzyl (B1604629) group at this position has been shown to significantly influence the therapeutic potential of isatin derivatives. nih.gov

Studies on various N-substituted isatins have revealed that the N-benzyl moiety often enhances the antiproliferative and antimicrobial activities of the parent compound. nih.govnih.gov For instance, research on isatin-α,β-unsaturated ketone hybrids demonstrated that the inhibitory activity was dependent on the electron-withdrawing substituents on the benzyl ring. nih.gov In the context of antimicrobial activity, N-alkylation, including benzylation, is a known strategy to enhance the antibacterial effects of isatin derivatives. nih.gov

The lipophilicity conferred by the benzyl group can play a crucial role in the compound's ability to cross biological membranes and interact with intracellular targets. An increase in the lipophilicity of the N1-substituent has been correlated with improved antimicrobial activity in some series of isatin hydrazones. nih.gov Furthermore, the benzyl group can engage in specific hydrophobic and π-stacking interactions within the binding sites of target proteins, thereby enhancing binding affinity and biological potency. In a study of N-substituted isatin derivatives, those with a benzyl group showed promising results, with potencies increasing with the length of the alkyl chain connecting to a phenyl ring (e.g., benzyl vs. phenethyl). nih.gov

The following table summarizes the effect of N1-substituents on the biological activity of isatin analogs from various studies.

N1-Substituent Biological Activity Key Findings Reference
BenzylAntiproliferativeElectron-withdrawing groups on the benzyl ring enhance activity. nih.gov
BenzylAntimicrobialIncreases lipophilicity, potentially improving cell penetration. nih.gov
BenzylAnticonvulsantN-benzyl moiety on isatin found in active hybrids. nih.gov
Benzyl, Phenethyl, PhenylpropylAβ Aggregation InhibitionPotency increases with the alkyl chain length (benzyl < phenethyl < phenylpropyl). nih.gov

Role of the C5-Thiomorpholinosulfonyl Moiety in Biological Potency and Selectivity

The C5 position of the isatin ring is another critical site for modification, and the introduction of a sulfonamide group at this position has been a key strategy in the development of potent and selective inhibitors of various enzymes. researchgate.netmdpi.com Sulfonamides are a well-established class of pharmacophores known for their ability to target enzymes like carbonic anhydrases (CAs). rsc.org

The sulfonamide group (SO2NH) itself is a strong hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the active site of target enzymes. In the context of isatin derivatives, 5-sulfonamides have been explored as inhibitors of cancer-related carbonic anhydrase isoforms IX and XII. researchgate.netrsc.org The geometry and electronic properties of the sulfonamide moiety allow it to coordinate with the zinc ion present in the active site of these metalloenzymes. researchgate.net

In a series of 5-sulfonyl isatin derivatives designed as SARS-CoV 3CLpro inhibitors, modifications at the 5-position were found to be highly effective in increasing inhibitory potency. nih.gov This suggests that the C5 position is a key vector for interacting with the S2 hydrophobic pocket of the enzyme. nih.gov

The table below presents findings on isatin derivatives with C5-sulfonyl and related substitutions.

C5-Substituent Target Key Findings Reference
Sulfonyl with various ringsSARS-CoV 3CLproSubstitutions at the 5-position effectively enhance inhibitory activity. nih.gov
SulfonamideCarbonic Anhydrases (CAs)Act as potent inhibitors, with selectivity for tumor-associated isoforms. rsc.org
SulfonamideVEGFR-2Isatin-based sulfonamides showed potent VEGFR-2 inhibitory effects. nih.gov

Influence of Variations within the Thiomorpholine (B91149) Ring on Activity Profiles

While specific data on variations within the thiomorpholine ring of 1-Benzyl-5-thiomorpholinosulfonyl Isatin is not available, the principles of SAR from related morpholine-containing compounds can provide valuable insights. researchgate.netbohrium.com The thiomorpholine ring, a six-membered heterocycle containing nitrogen and sulfur, can be modified at several positions to optimize biological activity. researchgate.net

Substitution on the nitrogen atom of the morpholine (B109124)/thiomorpholine ring or on the carbon atoms can significantly impact the compound's properties. For example, introducing substituents on the carbon atoms of a morpholine ring has been shown to increase the anticancer activity of certain compounds. researchgate.net These substitutions can introduce new chiral centers, alter the ring conformation, and provide additional points of interaction with the biological target.

The nature of the heteroatom in the ring (sulfur vs. oxygen) is also a critical determinant of the molecule's properties. The sulfur atom in thiomorpholine makes the ring more lipophilic and potentially more susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which could represent a metabolic pathway or even lead to derivatives with different activity profiles.

Electronic and Steric Effects of Substituents on Biological Interactions

Steric Effects: The size and shape of the substituents play a critical role in determining how well the molecule fits into the binding site of a biological target. The bulky N1-benzyl group and the C5-thiomorpholinosulfonyl moiety occupy significant space and will dictate the possible binding conformations. For instance, in the development of inhibitors for SARS-CoV 3CLpro, it was found that bulky substituents at the 5-position of the isatin core, if sufficiently flexible, could dramatically promote inhibitory activity by occupying the S2 hydrophobic pocket. nih.gov However, rigid and bulky groups at the same position led to diminished activity, highlighting the importance of a good steric match. nih.gov

Development of SAR Models for Optimized Biological Response

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govut.ac.ir For isatin derivatives, numerous QSAR studies have been conducted to guide the design of more potent and selective analogs for various therapeutic targets, including cancer and viral diseases. nih.govresearchgate.net

These models often utilize a range of molecular descriptors, such as topological, electronic, and steric parameters, to build a mathematical equation that can predict the activity of new, unsynthesized compounds. For example, QSAR studies on isatin derivatives as anticancer agents have indicated that topological and gateway parameters have a significant impact on cytotoxic activity. ut.ac.ir Another study on isatin analogs as anti-cancer agents found that the number of halogen atoms and secondary carbons had a positive effect on activity, while the number of secondary amides and ketones had a negative effect. researchgate.net

For a molecule like this compound, a QSAR model could be developed by synthesizing a library of analogs with variations at the N1-benzyl and C5-thiomorpholinosulfonyl moieties and correlating these structural changes with their biological responses. Such a model would help in identifying the optimal combination of substituents for a desired biological effect.

Insights into Key Pharmacophoric Features for Target Engagement

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. frontiersin.org Pharmacophore modeling for isatin derivatives has been instrumental in identifying the key features required for their activity against various targets. nih.govub.edu

Based on the SAR of related compounds, a hypothetical pharmacophore for this compound would likely include:

A hydrogen bond acceptor: The C2-carbonyl oxygen of the isatin core is a common feature in many pharmacophore models for isatin-based inhibitors. nih.gov

A hydrophobic region: The benzyl group at the N1 position provides a significant hydrophobic feature that can interact with hydrophobic pockets in the target protein. nih.gov

Another hydrophobic or specific interaction site: The C5-thiomorpholinosulfonyl moiety provides another region for interaction. The aromatic ring of the isatin itself contributes to hydrophobic interactions.

Hydrogen bond donor/acceptor features from the sulfonamide: The sulfonamide group can act as both a hydrogen bond donor (the NH group) and acceptor (the sulfonyl oxygens), which are critical for anchoring the molecule in the active site of enzymes like carbonic anhydrases. rsc.org

The precise arrangement of these features in three-dimensional space would be crucial for effective binding to a specific biological target. The development of a detailed pharmacophore model would require experimental data on the biological activity of this compound and its analogs, which could then be used to guide the design of new molecules with improved potency and selectivity. mdpi.commonash.edu

Computational Insights into this compound: A Molecular Modeling Perspective

The intricate world of drug discovery is increasingly reliant on computational chemistry and molecular modeling to expedite the identification and optimization of novel therapeutic agents. For the compound this compound, a member of the promising isatin family, these in silico techniques offer a powerful lens through which to predict its biological behavior and guide further experimental investigation. This article delves into the computational analysis of this specific isatin derivative, exploring its potential interactions with biological targets, the stability of these interactions, and the structural features that govern its activity.

Conclusion and Future Research Directions

Summary of Key Findings on 1-Benzyl-5-thiomorpholinosulfonyl Isatin (B1672199)

1-Benzyl-5-thiomorpholinosulfonyl isatin belongs to the isatin-5-sulfonamide class of compounds, which has been a focus of research due to the versatile biological activities of the isatin scaffold. researchgate.netnih.govbiomedres.us Isatin and its derivatives are recognized for a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.govbiomedres.us The core structure of isatin, an endogenous molecule in mammals, features a highly reactive carbonyl group at the C-3 position and an N-H group at position 1, which are amenable to various chemical modifications. nih.govcalstate.edu

Research into isatin-5-sulfonamide derivatives has shown that substitutions at the 5-position of the isatin ring can be crucial for biological activity. nih.gov Specifically, studies on related compounds have demonstrated that the introduction of a sulfonamide group at this position can lead to potent inhibitors of various enzymes. nih.govnih.govresearchgate.net For instance, a series of 5-sulfonyl isatin derivatives were synthesized and evaluated as inhibitors of the SARS-CoV 3C-like protease, with some compounds showing significant inhibitory potency. nih.gov The addition of a benzyl (B1604629) group at the N-1 position of the isatin ring has also been identified as a favorable modification for enhancing the antiproliferative activity of isatin-based compounds in several studies. nih.govnih.govmdpi.com The combination of the N-1 benzyl group and a C-5 substituent has been noted as important for good antiproliferative effects against cancer cell lines. nih.gov The thiomorpholine (B91149) moiety, while less commonly studied in this specific combination, is a heterocyclic structure that can influence the compound's solubility and binding characteristics.

While direct and extensive research on this compound is limited in the public domain, the available information on its constituent parts suggests its role as a synthetic intermediate for creating a library of isatin sulfonamide analogs for further investigation. scbt.com The synthesis of related N-benzylated isatin derivatives has been well-documented, typically involving the reaction of isatin with benzyl halides. sysrevpharm.orgresearchgate.net Similarly, the formation of the 5-sulfonamide linkage is a known synthetic transformation. nih.gov

Unaddressed Research Questions and Gaps in Current Knowledge

Despite the promising scaffold, there are significant gaps in the knowledge specifically concerning this compound. A primary unaddressed question is its detailed biological activity profile. While related compounds show anticancer and antiviral potential, the specific efficacy and spectrum of activity for this exact molecule have not been extensively reported in the available literature. nih.govnih.govnih.gov

Key unanswered questions include:

What are the specific molecular targets of this compound?

What is its mechanism of action at a cellular level? For example, does it induce apoptosis, cell cycle arrest, or inhibit specific signaling pathways? mdpi.com

How does the thiomorpholine ring, compared to other amines on the sulfonyl group, affect the compound's potency, selectivity, and pharmacokinetic properties?

What is the full profile of its enzymatic inhibition, for instance against kinases like VEGFR-2 or proteases, which are common targets for isatin derivatives? nih.govnih.gov

The comparative activity of this compound against a wide panel of cancer cell lines or viral strains remains to be established.

Opportunities for Further Synthetic Exploration and Diversification of the Scaffold

The structure of this compound presents numerous opportunities for synthetic exploration to create a diverse library of related compounds. The isatin scaffold is well-suited for various chemical modifications. calstate.eduekb.eg

Table 1: Potential Sites for Synthetic Modification

Position/MoietyPotential ModificationsRationale for Modification
N-1 Benzyl Group Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups), replacement with other alkyl or aryl groups.To probe the impact of electronics and sterics on target binding and cell permeability. nih.gov
C-5 Sulfonyl Linker Variation of the amine attached to the sulfonyl group (e.g., piperazine, morpholine (B109124), various substituted anilines).To modulate solubility, hydrogen bonding capacity, and interaction with the target protein. nih.gov
Isatin Ring Introduction of substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at other available positions like C-7.To alter the electronic properties and lipophilicity of the core structure. calstate.edu
C-3 Carbonyl Group Conversion to Schiff bases or hydrazones by reaction with various amines or hydrazines.This is a common strategy to generate isatin derivatives with a broad range of biological activities. sysrevpharm.orgmdpi.com

Further synthetic work could focus on developing more efficient or greener synthetic routes to the core scaffold and its derivatives.

Potential for Derivatization Towards Enhanced Target Specificity and Potency

Building on the opportunities for synthetic exploration, derivatization can be strategically employed to enhance the biological properties of the lead compound. Structure-activity relationship (SAR) studies on related isatin sulfonamides have shown that even small modifications can lead to significant changes in potency. nih.gov

For example, in a study of 5-sulfonyl isatin derivatives, substituting the N-1 position with a methyl group led to a notable increase in inhibitory potency against SARS 3CLpro compared to the parent compounds or those with a benzyl group. nih.gov This highlights the sensitivity of the N-1 position to substitution. Derivatization of the thiomorpholine ring could also be explored. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could alter the polarity and hydrogen-bonding capabilities of the molecule.

Furthermore, creating a library of derivatives and screening them against specific targets, such as VEGFR-2 or various caspases, could lead to the identification of compounds with enhanced specificity and potency. nih.govmdpi.com Molecular modeling and docking studies could guide the rational design of these new derivatives to optimize their fit within the binding pocket of a chosen biological target. nih.govmdpi.com

Outlook for this compound as a Lead Compound in Preclinical Drug Discovery

This compound stands as a promising lead compound for preclinical drug discovery. The isatin core is a "privileged scaffold" in medicinal chemistry, and several isatin-based drugs, such as Sunitinib and Nintedanib, have received FDA approval, underscoring the clinical relevance of this class of compounds. biomedres.usnih.govmdpi.com

The combination of the N-benzyl group and the 5-sulfonamide moiety in this compound aligns with structural features known to impart potent biological activity in related molecules. nih.govnih.gov Its primary value may lie in serving as a starting point for the development of new chemical entities. The key to unlocking its potential will be a systematic investigation into its biological properties and a rational, iterative process of chemical modification and biological testing. Should initial screenings reveal significant activity against a particular disease target, its straightforward chemical structure would facilitate the rapid synthesis of analogs to build a robust SAR and optimize its profile as a potential drug candidate. The existing body of research on isatin derivatives provides a strong foundation and rationale for pursuing the preclinical development of novel agents derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-5-thiomorpholinosulfonyl Isatin, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonylation at the C5 position of the isatin core using thiomorpholine sulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Benzylation at the N1 position is achieved via nucleophilic substitution with benzyl halides. Purity is ensured using column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water. Confirmation of structure requires 1H NMR^1 \text{H NMR} (e.g., δ 7.2–7.4 ppm for benzyl protons) and LC-MS for molecular ion verification .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., caspase-3/7 for apoptosis studies) with fluorogenic substrates. IC50_{50} values should be calculated using dose-response curves (4-parameter logistic model). Include positive controls (e.g., Ac-DEVD-CHO for caspases) and validate results with triplicate runs. Cross-check activity against structurally related analogs to confirm specificity .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 37°C. Monitor degradation via HPLC (C18 column, UV detection at λ = 254 nm) and track thiomorpholine sulfonyl group hydrolysis using 13C NMR^{13} \text{C NMR} (disappearance of S=O peaks at ~110 ppm). Compare degradation products with synthetic standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Methodological Answer : Screen solvents (DMF vs. DCM) and bases (triethylamine vs. NaH) to minimize side reactions. Use Design of Experiments (DoE) to optimize temperature (40–80°C) and stoichiometry (1.2–2.0 eq. sulfonyl chloride). Monitor reaction progress via TLC and scale-up using flow chemistry for better heat dissipation. Yields >75% are achievable with optimized parameters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., cell passage number, serum concentration). Use proteomic profiling (e.g., Western blot for target proteins) to identify cell-specific expression levels of interacting partners. Validate findings with siRNA knockdowns or CRISPR-edited cell lines. Statistical analysis (ANOVA with post-hoc tests) should account for batch effects .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality at the thiomorpholinosulfonyl group?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. For asymmetric synthesis, use enantiopure thiomorpholine sulfonyl chloride precursors. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Enantiomeric excess (ee) should exceed 98% for pharmacological studies .

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of this compound’s derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., caspase-3) to identify key binding interactions. Use QSAR models (DRAGON descriptors) to correlate substituent electronic properties (Hammett σ values) with bioactivity. Validate predictions by synthesizing top-ranked analogs and testing in enzymatic assays .

Q. How can this compound be modified to create a radiolabeled probe for in vivo imaging?

  • Methodological Answer : Introduce 18F^{18} \text{F} via nucleophilic substitution at a para-fluorobenzyl substituent. Use a prosthetic group (e.g., 2-[18F^{18} \text{F}]fluoroethyl azide) for conjugation under Cu(I)-catalyzed click chemistry. Validate radiochemical purity (>95%) via radio-HPLC and assess biodistribution in murine models using microPET imaging .

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